2,3-Dihydro-1-benzofuran-5-thiol
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Overview
Description
“2,3-Dihydro-1-benzofuran-5-thiol” is a chemical compound . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran . It is also an intermediate formed during catalytic hydrodeoxygenation of benzofuran .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1-benzofuran-5-thiol and similar compounds has been a topic of interest in recent years . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1-benzofuran-5-thiol” is composed of fused benzene and furan rings . The molecular formula is CHNOS, with an average mass of 230.286 Da and a monoisotopic mass of 230.051376 Da .Chemical Reactions Analysis
Benzofuran compounds, including “2,3-Dihydro-1-benzofuran-5-thiol”, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Anticancer Activity
2,3-Dihydro-1-benzofuran-5-thiol: has garnered attention due to its potential as an anticancer agent. Literature suggests that some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines. Notably, compound 36 (Fig. 8) demonstrated promising activity against different types of cancer cells at a concentration of 10 μM:
Biotransformation and Hydrodeoxygenation
Researchers have investigated the biotransformation of 2,3-dihydrobenzofuran using intact cells of Pseudomonas putida UV4. Additionally, this compound serves as an intermediate during the catalytic hydrodeoxygenation of benzofuran .
Synthetic Methods and Chiral Derivatives
The synthesis of benzofuran derivatives involves diverse methods. Notably, enantioselective reduction of ketones can lead to chiral derivatives like 2-methyl-2,3-dihydro-1-benzofuran . Researchers have employed asymmetric reduction with a chiral spiroborate ester catalyst to prepare this compound .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been found to exhibit antiviral effects against certain strains, suggesting that they may interfere with viral replication pathways .
Result of Action
Benzofuran derivatives have been shown to exhibit cytotoxic effects, indicating that they may induce cell death .
Safety and Hazards
Future Directions
Benzofuran compounds, including “2,3-Dihydro-1-benzofuran-5-thiol”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new benzofuran derivatives for various disorders .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,10H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUIGXVJRLQEBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-5-thiol | |
CAS RN |
934347-73-6 |
Source
|
Record name | 2,3-dihydro-1-benzofuran-5-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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